molecular formula C20H24O2 B12428364 Ethynyl Estradiol-13C2

Ethynyl Estradiol-13C2

Cat. No.: B12428364
M. Wt: 298.4 g/mol
InChI Key: BFPYWIDHMRZLRN-CUBXCOMFSA-N
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Description

Ethynyl Estradiol-13C2 is a synthetic estrogen compound that is isotopically labeled with carbon-13. This labeling allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research. This compound is a derivative of Ethynyl Estradiol, which is a potent estrogen used in oral contraceptives and hormone replacement therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl Estradiol-13C2 involves the incorporation of carbon-13 isotopes into the Ethynyl Estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled acetylene (carbon-13) in a reaction with estrone or estradiol derivatives under specific conditions to introduce the ethynyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process is carefully controlled to ensure the incorporation of carbon-13 isotopes at the desired positions in the molecule. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol-13C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the ethynyl group or other functional groups in the molecule.

    Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield de-ethynylated products.

Scientific Research Applications

Ethynyl Estradiol-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Ethynyl Estradiol in the body.

    Metabolic Studies: Researchers use this compound to investigate metabolic pathways and identify metabolites.

    Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacokinetic profiles of estrogenic compounds.

    Environmental Studies: this compound is used to study the environmental impact of estrogenic compounds, particularly in aquatic ecosystems.

Mechanism of Action

Ethynyl Estradiol-13C2 exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as reproductive function, bone health, and cardiovascular regulation.

Comparison with Similar Compounds

Ethynyl Estradiol-13C2 is unique due to its isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:

    Ethynyl Estradiol: The non-labeled version used in oral contraceptives and hormone replacement therapy.

    Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.

    Mestranol: Another synthetic estrogen used in contraceptives, which is metabolized to Ethynyl Estradiol in the body.

This compound stands out due to its use in research applications that require isotopic labeling for detailed analysis.

Properties

Molecular Formula

C20H24O2

Molecular Weight

298.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-(1,2-13C2)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1

InChI Key

BFPYWIDHMRZLRN-CUBXCOMFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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